molecular formula C11H17ClN6O4 B562171 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride CAS No. 84499-63-8

9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride

Cat. No.: B562171
CAS No.: 84499-63-8
M. Wt: 332.745
InChI Key: MVDGHNFMPOOXTM-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride” is a chemical compound with the CAS Number: 84499-63-8. Its molecular weight is 332.75 and its molecular formula is C11H16N6O4 . It’s also known as a prodrug of Acyclovir .

Scientific Research Applications

Antiviral Activity Against Herpesviruses

One notable application of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride is its antiviral activity against herpesviruses. This compound, also known as BIOLF-62, has been found effective in inhibiting herpes simplex viruses types 1 and 2. Its structure is a part of a novel class of nucleoside analogues, which, despite lacking a rigid carbohydrate ring, possess all functional groups of naturally occurring deoxynucleosides (Ogilvie et al., 1982).

Synergistic Effects with Other Antiviral Compounds

Research has shown that BIOLF-62 demonstrates a high level of synergism with other antiherpetic compounds, such as phosphonoformate or phosphonoacetate, especially against herpes simplex viruses in vitro. This synergistic effect is significant as it suggests the potential for combination therapies in treating herpes infections (Smith et al., 1982).

Intraocular Penetration and Potential in Treating Eye Infections

Another significant application of this compound is its intraocular penetration and potential use in treating eye infections. Studies indicate that it may be effective in the treatment of deep herpetic infections, cytomegalovirus retinitis, and acute retinal necrosis, given its low toxicity towards uninfected cells and efficacy against herpes simplex virus types 1 and 2 and cytomegalovirus (Schulman et al., 1986).

Metabolic Activation in Human Diploid Fibroblasts

The compound shows a more potent inhibitory effect on human cytomegalovirus in vitro compared to related nucleoside analogs like acyclovir. It is selectively activated to its triphosphate form in cells infected with human cytomegalovirus, accumulating at levels significantly higher than in uninfected cells (Biron et al., 1985).

Selective Inhibition of Herpes Group Virus Replication

The compound is known for its selective inhibition of herpes group viruses' replication. It has been found to be more potent than acyclovir in inhibiting human cytomegalovirus replication and Epstein-Barr virus-induced lymphocyte transformation. This specificity and potency suggest its potential as a targeted antiviral agent (Field et al., 1983).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4.ClH/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18;/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDGHNFMPOOXTM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675540
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84499-63-8
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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